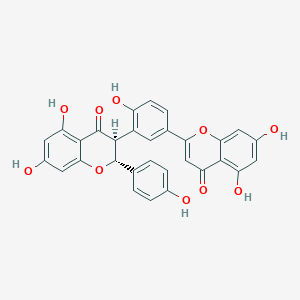
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and chroman structures, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves multi-step organic reactions. These steps often include the use of protecting groups to manage the reactivity of hydroxyl groups and the formation of chroman rings through cyclization reactions. Common reagents used in these synthetic routes include sodium borohydride for reductions and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to achieve efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its chroman structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formation during the Maillard reaction.
(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: A lipopolysaccharide with multiple hydroxyl groups.
Uniqueness
What sets 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one apart is its combination of multiple hydroxyl groups and chroman structures, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C30H20O10 |
|---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
2-[3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,26,30-36H/t26-,30+/m1/s1 |
InChI-Schlüssel |
FJQKFQHINZIKPQ-VIZCGCQYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


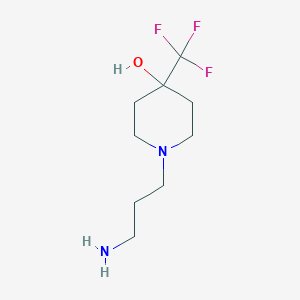
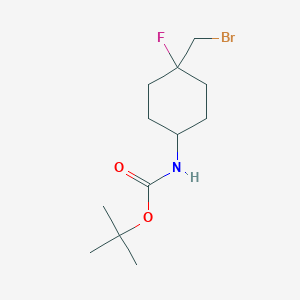
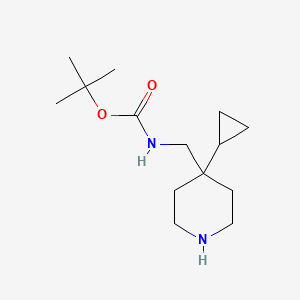
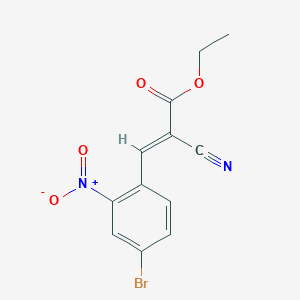

![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
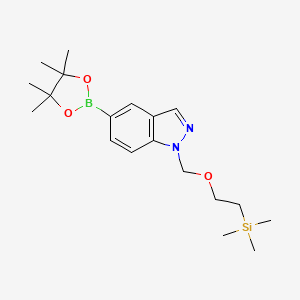
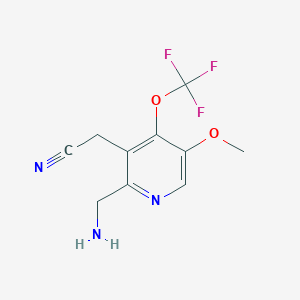


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)
![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

